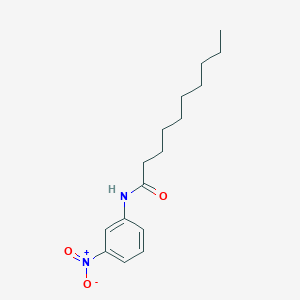
N-(3-nitrophenyl)decanamide
説明
Decanoyl m-Nitroaniline (DemNA) is one of several nitroaniline fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity. FAAH is a relatively unselective enzyme in that it accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (arachidonyl ethanolamide; AEA). It also will hydrolyze fatty acid amides with fewer carbons and fewer double bonds than arachidonate. Exposure of DemNA to FAAH activity results in the release of the yellow colorimetric dye m-nitroaniline (ε = 13,500 at 410 nm) This allows the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer.
生物活性
N-(3-nitrophenyl)decanamide (NPD) is a synthetic compound that has garnered interest in various biological research fields due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by detailed research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula , characterized by a decanamide backbone with a nitrophenyl substituent. The compound crystallizes in the monoclinic space group P21/n, and its structure has been elucidated through single-crystal X-ray diffraction and density functional theory (DFT) simulations .
Biological Activity Overview
The biological activities of NPD can be categorized into several key areas:
- Role in Plant Morphogenesis : NPD influences root system architecture in Arabidopsis thaliana, promoting lateral root formation while inhibiting primary root growth. Nitric oxide is identified as a crucial signaling molecule in this process.
- Immunomodulatory Properties : Related compounds have demonstrated significant immunosuppressive effects, inhibiting murine splenocyte proliferation and delaying hypersensitivity reactions.
- Antibacterial Potential : Studies indicate that NPD exhibits antibacterial properties, particularly against Staphylococcus aureus, suggesting its potential as an alternative antibacterial therapy.
The mechanisms through which NPD exerts its biological effects include:
- Nitric Oxide Signaling : The modulation of nitric oxide levels plays a pivotal role in the signaling pathways associated with root growth and immune responses.
- Interaction with Fatty Acid Amide Hydrolase (FAAH) : NPD can serve as a substrate for FAAH, influencing lipid signaling pathways that are critical for various physiological processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Plant Morphogenesis | Modulates root architecture | Promotes lateral roots; inhibits primary roots |
| Immunomodulation | Affects immune cell function | Inhibits murine splenocyte proliferation |
| Antibacterial | Inhibits bacterial growth | Effective against Staphylococcus aureus |
Case Study 1: Plant Morphogenesis
Méndez-Bravo et al. (2010) investigated the effects of alkamides on Arabidopsis thaliana. They found that NPD significantly alters root architecture through nitric oxide signaling pathways, emphasizing its role in plant development.
Case Study 2: Antibacterial Properties
Edobor-Osoh et al. (2019) explored the antibacterial efficacy of NPD functionalized with paramagnetic manganite. Their results indicated strong activity against Staphylococcus aureus, suggesting potential clinical applications in treating bacterial infections.
Future Directions
Research on this compound is still evolving. Future studies could focus on:
- Mechanistic Studies : Further elucidation of the precise molecular mechanisms underlying its biological activities.
- Therapeutic Applications : Exploring its potential in clinical settings, particularly for immunomodulation and antibacterial therapies.
- Synthesis of Derivatives : Investigating structural modifications to enhance efficacy and reduce toxicity.
特性
IUPAC Name |
N-(3-nitrophenyl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIMTCNOZNHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408390 | |
| Record name | N-(3-nitrophenyl)decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72298-61-4 | |
| Record name | N-(3-nitrophenyl)decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















